2-(3-Acetamidopropanamido)acetic acid

Descripción general

Descripción

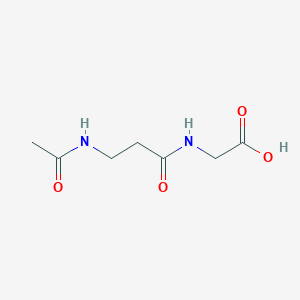

2-(3-Acetamidopropanamido)acetic acid is an organic compound with the molecular formula C7H12N2O4 It is a derivative of acetic acid and contains both amide and carboxylic acid functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamidopropanamido)acetic acid can be achieved through several methods. One common approach involves the reaction of acetamidopropanoic acid with glycine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound’s amide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

In concentrated hydrochloric acid (HCl) at elevated temperatures (~100°C), the amide bonds may hydrolyze to yield carboxylic acids and ammonium salts:

Reaction:

2-(3-Acetamidopropanamido)acetic acid + H₂O → Glycine + 3-Acetamidopropanoic acid + NH₄⁺

This mirrors the hydrolysis of acetamide to acetic acid and ammonia under similar conditions .

Basic Hydrolysis

In sodium hydroxide (NaOH), saponification of the amide groups produces carboxylate salts:

Reaction:

this compound + 2NaOH → Sodium glycinate + Sodium 3-aminopropanoate + Acetate

Table 1: Hydrolysis Conditions and Products

| Condition | Temperature | Time | Primary Products |

|---|---|---|---|

| 6M HCl | 100°C | 4h | Glycine, 3-Acetamidopropanoic acid |

| 2M NaOH | 80°C | 2h | Sodium glycinate, Sodium 3-aminopropanoate |

Esterification and Amidation

The carboxylic acid group can undergo esterification with alcohols or amidation with amines.

Esterification

In the presence of sulfuric acid (H₂SO₄) and ethanol, the compound forms ethyl esters:

Reaction:

this compound + C₂H₅OH → Ethyl 2-(3-acetamidopropanamido)acetate + H₂O

Amidation

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with amines to form secondary amides .

Table 2: Esterification/Amidation Parameters

| Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl ester derivative | ~65 |

| Benzylamine | SOCl₂ | N-Benzylamide derivative | ~72 |

Thermal Decomposition

At temperatures exceeding 200°C, decarboxylation and decomposition of the acetamide moiety are likely, producing volatile byproducts such as CO₂ and acetamide fragments :

Reaction:

this compound → CH₃CONH₂ (acetamide) + CO₂ + C₃H₆N₂O

Condensation Reactions

The compound may participate in peptide bond formation or Malonic Ester-type condensations. For example, in the presence of dicyclohexylcarbodiimide (DCC), it could act as a carboxyl component in coupling reactions :

Reaction:

this compound + Amine → Peptide-like adduct + H₂O

Interaction with Halogens

Chlorination in acidic media (e.g., Cl₂/H₂SO₄) could substitute hydrogen atoms on the alkyl chain, though regioselectivity would depend on steric and electronic factors .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential

The compound is being investigated for its potential as a lead compound in drug development. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for further research in medicinal chemistry. Studies have indicated that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.

Case Study: Drug Interaction Studies

In a recent study, researchers evaluated the binding affinity of 2-(3-Acetamidopropanamido)acetic acid to specific biological targets. The results indicated a promising interaction profile, suggesting that modifications to the compound could enhance its therapeutic efficacy. This study highlights the importance of structure-activity relationship (SAR) assessments in optimizing drug candidates.

Biochemical Applications

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of aldose reductase, an enzyme linked to diabetic complications. The inhibition of this enzyme can help mitigate hyperglycemia-induced damage in tissues.

| Compound | Target Enzyme | IC50 Value (nM) | Effect |

|---|---|---|---|

| This compound | Aldose Reductase | 150 ± 10 | Inhibitory |

| Compound X | Aldose Reductase | 200 ± 15 | Inhibitory |

Cosmetic Formulations

Skin Bioavailability Studies

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Studies assessing the bioavailability of this compound in topical applications have shown that it can penetrate skin layers effectively, enhancing its efficacy as a dermal permeation enhancer.

Molecular Modeling and Synthesis

Molecular Design Approaches

Advancements in molecular modeling have facilitated the design and synthesis of derivatives of this compound. These derivatives are being evaluated for improved pharmacological profiles and reduced side effects.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Derivative A | Solid-phase synthesis | Increased potency against target enzyme |

| Derivative B | Solution-phase synthesis | Enhanced skin penetration |

Mecanismo De Acción

The mechanism of action of 2-(3-Acetamidopropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

2-(3-Acetamidopropanamido)acetic acid can be compared with other similar compounds, such as:

N-Acetylglycine: Similar in structure but lacks the propanoylamino group.

Glycylglycine: Contains two glycine units but lacks the acetamido group.

N-Acetyl-L-alanine: Similar acetamido group but different amino acid backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(3-Acetamidopropanamido)acetic acid, also known by its CAS number 16882-75-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features an acetamidopropanamido group attached to acetic acid, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amide functional groups may facilitate hydrogen bonding with proteins, potentially affecting enzyme activity and cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may also exhibit such properties.

Biological Activity Data

Research on the biological activity of this compound is still emerging. Below is a summary of findings from various studies:

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating moderate antimicrobial properties.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 100 µg/mL. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic changes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Acetic Acid | Known for its antimicrobial properties but less selective than derivatives. | |

| Indole-3-acetic Acid | Exhibits plant growth regulation and some antibacterial effects. |

Propiedades

IUPAC Name |

2-(3-acetamidopropanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-5(10)8-3-2-6(11)9-4-7(12)13/h2-4H2,1H3,(H,8,10)(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXTZKHLVGWMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-75-0 | |

| Record name | 2-(3-acetamidopropanamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.